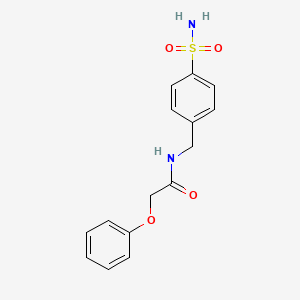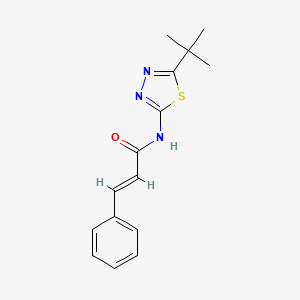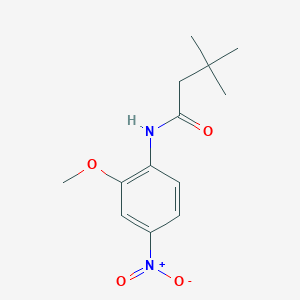
(2-((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)-L-tryptophan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)-L-tryptophan: is a synthetic compound that combines the structural features of a chromenone derivative and an amino acid, L-tryptophan. This compound is of interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)-L-tryptophan typically involves the following steps:
Synthesis of 4-ethyl-2-oxo-2H-chromen-7-ol: This intermediate can be synthesized through the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst such as sulfuric acid.
Formation of 4-ethyl-2-oxo-2H-chromen-7-yl acetate: The hydroxyl group of 4-ethyl-2-oxo-2H-chromen-7-ol is acetylated using acetic anhydride and a base such as pyridine.
Coupling with L-tryptophan: The acetylated chromenone derivative is then coupled with L-tryptophan using a coupling reagent like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, purification techniques such as recrystallization or chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The chromenone moiety can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: The carbonyl groups in the chromenone and tryptophan moieties can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Acyl chlorides or anhydrides in the presence of a base such as triethylamine.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various acylated derivatives depending on the substituent used.
Scientific Research Applications
Chemistry
Synthesis of Novel Compounds: (2-((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)-L-tryptophan can be used as a building block for the synthesis of novel compounds with potential biological activities.
Biology
Enzyme Inhibition Studies: This compound can be used to study the inhibition of enzymes that interact with chromenone or tryptophan derivatives.
Medicine
Drug Development:
Industry
Material Science: Possible use in the development of new materials with unique properties due to the combination of chromenone and tryptophan moieties.
Mechanism of Action
The mechanism of action of (2-((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)-L-tryptophan would depend on its specific biological target. Generally, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking interactions. The chromenone moiety may interact with aromatic amino acids in the active site of enzymes, while the tryptophan moiety may mimic natural substrates or inhibitors.
Comparison with Similar Compounds
Similar Compounds
- (2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)-L-tryptophan
- (2-((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)-D-tryptophan
- (2-((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)-L-phenylalanine
Uniqueness
- Structural Features : The combination of a chromenone derivative with L-tryptophan is unique and may confer specific biological activities not seen in other compounds.
- Biological Activity : The specific interactions with enzymes or receptors may differ from similar compounds due to the presence of the ethyl group and the L-tryptophan moiety.
Properties
Molecular Formula |
C24H22N2O6 |
|---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
(2S)-2-[[2-(4-ethyl-2-oxochromen-7-yl)oxyacetyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C24H22N2O6/c1-2-14-10-23(28)32-21-11-16(7-8-18(14)21)31-13-22(27)26-20(24(29)30)9-15-12-25-19-6-4-3-5-17(15)19/h3-8,10-12,20,25H,2,9,13H2,1H3,(H,26,27)(H,29,30)/t20-/m0/s1 |
InChI Key |
SPWALZPBOHMQGX-FQEVSTJZSA-N |
Isomeric SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[(2-phenoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14937922.png)
![N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B14937932.png)

![N-[4-(acetylamino)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B14937938.png)
![N-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-leucine](/img/structure/B14937941.png)
![5-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3-(4-methoxyphenyl)imidazolidine-2,4-dione](/img/structure/B14937950.png)

![7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl 2-{[(4-methylphenyl)sulfonyl]amino}butanoate](/img/structure/B14937965.png)



![3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B14937995.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B14938004.png)
![3,3-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide](/img/structure/B14938024.png)
